molecular formula C13H19NO2 B5426299 N-(4-ethoxybenzyl)-2-methylpropanamide

N-(4-ethoxybenzyl)-2-methylpropanamide

Cat. No.: B5426299
M. Wt: 221.29 g/mol
InChI Key: LEZWWFMZPJVMKE-UHFFFAOYSA-N
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Description

N-(4-Ethoxybenzyl)-2-methylpropanamide is a synthetic amide derivative characterized by a 2-methylpropanamide backbone substituted with a 4-ethoxybenzyl group at the nitrogen atom. The ethoxy group (‒OCH₂CH₃) at the para position of the benzyl ring likely enhances lipophilicity compared to methoxy (‒OCH₃) or hydroxy (‒OH) substituents, influencing solubility and biological interactions . The 2-methylpropanamide moiety is common in medicinal chemistry, often contributing to metabolic stability and binding affinity in enzyme inhibitors or PROTACs (Proteolysis-Targeting Chimeras) .

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-16-12-7-5-11(6-8-12)9-14-13(15)10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZWWFMZPJVMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(4-ethoxybenzyl)-2-methylpropanamide with structurally related amides, focusing on substituent effects, physicochemical properties, and synthetic methodologies.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 4-Ethoxybenzyl, 2-methylpropanamide C₁₃H₁₉NO₂ 221.30 (calculated) High lipophilicity (predicted) -
N-(4-Benzoylphenyl)-2-methylpropanamide 4-Benzoylphenyl, 2-methylpropanamide C₁₇H₁₇NO₂ 267.32 Used in bromodomain inhibitor studies
N-[2-(4-Hydroxyphenyl)ethyl]-2-methylpropanamide 4-Hydroxyphenethyl, 2-methylpropanamide C₁₂H₁₇NO₂ 207.27 EI-MS: m/z 207 (M⁺)
N-(4-Methoxybenzyl)-2-methylpropanamide 4-Methoxybenzyl, 2-methylpropanamide C₁₂H₁₇NO₂ 207.27 Enhanced solubility vs. ethoxy analog
N-(4-Cyano-3-iodophenyl)-2-hydroxy-2-methylpropanamide 4-Cyano-3-iodophenyl, 2-hydroxy-2-methylpropanamide C₁₂H₁₂IN₂O₂ 367.15 PROTAC component for AR degradation

Key Observations:

Substituent Effects on Lipophilicity: The ethoxy group in this compound increases lipophilicity compared to the methoxy analog (logP ~1.5 vs. The benzoylphenyl group in N-(4-benzoylphenyl)-2-methylpropanamide (MW 267.32) introduces a bulky aromatic system, likely favoring π-π stacking in enzyme binding pockets .

Synthetic Methodologies: Similar amides are synthesized via reductive amination (e.g., benzylamine derivatives in ) or nucleophilic acyl substitution (e.g., thioamide precursors in ) .

Spectroscopic Characterization :

  • Mass spectrometry (EI-MS) and NMR are standard for confirming amide structures. For instance, N-[2-(4-hydroxyphenyl)ethyl]-2-methylpropanamide shows a molecular ion peak at m/z 207 , while HR-MS is critical for complex analogs like PROTAC intermediates .

Bromodomain inhibitors (e.g., ) highlight the role of amide substituents in modulating enzyme selectivity .

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